![molecular formula C10H7BrFN B2821850 3-Bromo-5-fluoro-8-methylquinoline CAS No. 1889964-77-5](/img/structure/B2821850.png)
3-Bromo-5-fluoro-8-methylquinoline
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Overview
Description
3-Bromo-5-fluoro-8-methylquinoline is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline derivatives can be synthesized through a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-fluoro-8-methylquinoline is C10H7BrFN . The InChI code is 1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 .Chemical Reactions Analysis
Quinolines, including 3-Bromo-5-fluoro-8-methylquinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-8-methylquinoline has a molecular weight of 240.07 . It has a predicted boiling point of 298.1±35.0 °C and a predicted density of 1.564±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis
3-Bromo-5-fluoro-8-methylquinoline can be used as a building block in the synthesis of more complex chemical compounds . Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in the field of chemical synthesis .
Material Science
In material science, 3-Bromo-5-fluoro-8-methylquinoline could potentially be used in the development of new materials. Its unique properties might contribute to the creation of materials with novel characteristics .
Chromatography
This compound could be used in chromatography, a laboratory technique for the separation of mixtures. Its unique properties might influence the behavior of other compounds in a mixture, aiding in their separation .
Analytical Chemistry
In analytical chemistry, 3-Bromo-5-fluoro-8-methylquinoline could be used as a reagent or a standard for the identification and quantification of other substances .
Life Science Research
In life science research, this compound could be used in the study of biological systems. For example, it could be used to probe the function of certain proteins or enzymes .
Drug Discovery
3-Bromo-5-fluoro-8-methylquinoline could potentially be used in drug discovery. Its unique structure might interact with biological targets in a specific way, leading to the development of new drugs .
Mechanism of Action
While the specific mechanism of action for 3-Bromo-5-fluoro-8-methylquinoline is not mentioned in the sources, quinoline derivatives are known to exhibit a range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Safety and Hazards
Future Directions
Quinoline derivatives, including 3-Bromo-5-fluoro-8-methylquinoline, have been the focus of numerous research studies due to their wide range of biological activities and their potential in drug discovery . Future research will likely continue to explore the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
3-bromo-5-fluoro-8-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-9(12)8-4-7(11)5-13-10(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRJYWRIYOXDGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-8-methylquinoline | |
CAS RN |
1889964-77-5 |
Source
|
Record name | 3-bromo-5-fluoro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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